1-(5-fluoropyrimidin-2-yl)-4-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine

P2X7 antagonist continuous-flow synthesis regioselective cycloaddition

1-(5-Fluoropyrimidin-2-yl)-4-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine (CAS 2097603-70-6, MFCD31556313, C₁₀H₇FN₆; MW 230.20) is an aromatic tricyclic heterocycle that serves as the direct synthetic precursor to the reduced-core clinical P2X7 antagonists JNJ-54175446 and JNJ-55308942 (zanvipixant). Predicted physicochemical properties include a boiling point of 464.5 ± 53.0 °C, density of 1.59 ± 0.1 g/cm³, and pKa of 5.37 ± 0.30.

Molecular Formula C10H7FN6
Molecular Weight 230.20 g/mol
Cat. No. B12949633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-fluoropyrimidin-2-yl)-4-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine
Molecular FormulaC10H7FN6
Molecular Weight230.20 g/mol
Structural Identifiers
SMILESCC1=NC=CC2=C1N=NN2C3=NC=C(C=N3)F
InChIInChI=1S/C10H7FN6/c1-6-9-8(2-3-12-6)17(16-15-9)10-13-4-7(11)5-14-10/h2-5H,1H3
InChIKeyTZWFXCNSQJDROF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Fluoropyrimidin-2-yl)-4-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine: Core Intermediate for Clinical P2X7 Antagonists


1-(5-Fluoropyrimidin-2-yl)-4-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine (CAS 2097603-70-6, MFCD31556313, C₁₀H₇FN₆; MW 230.20) is an aromatic tricyclic heterocycle that serves as the direct synthetic precursor to the reduced-core clinical P2X7 antagonists JNJ-54175446 and JNJ-55308942 (zanvipixant) [1]. Predicted physicochemical properties include a boiling point of 464.5 ± 53.0 °C, density of 1.59 ± 0.1 g/cm³, and pKa of 5.37 ± 0.30 . The fully unsaturated 1H-triazolo[4,5-c]pyridine core distinguishes it from the partially reduced 4,5,6,7-tetrahydro analogs that constitute the pharmacologically active final compounds, making it the sole validated route for installing the 5-fluoropyrimidin-2-yl group prior to selective reduction and functionalization [2].

Why Analogs Cannot Substitute for 1-(5-Fluoropyrimidin-2-yl)-4-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine in P2X7 Antagonist Synthesis


The 5-fluoropyrimidin-2-yl substituent at N1 is not interchangeable with unsubstituted pyrimidine, pyrazine, or pyridine replacements, as the C5 fluorine atom critically modulates the electronic character of the triazolopyridine core and the pharmacokinetic profile of downstream clinical candidates. In the JNJ-54175446/JNJ-55308942 scaffold, the 5-fluoropyrimidine moiety contributes to CNS penetration and metabolic stability relative to earlier unsubstituted pyrimidine analogs [1]. Furthermore, the fully unsaturated 1H-triazolo[4,5-c]pyridine oxidation state is mandatory for the critical N1-arylation step via the dipolar cycloaddition/Cope elimination cascade; tetrahydro or dihydro congeners cannot serve as surrogates because the aromatic core is required for regioselective cycloaddition with 5-fluoro-2-azidopyrimidine [2]. Simply procuring a 4-methyl-triazolopyridine without the 5-fluoropyrimidine cap forfeits the entire synthetic route to these clinical-stage P2X7 antagonists [3].

Quantitative Differentiation of 1-(5-Fluoropyrimidin-2-yl)-4-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine from Closest Analogs


Synthetic Route Enabling: 5-Fluoropyrimidine vs. Unsubstituted Pyrimidine in Clinical Candidate Access

The target compound is the sole demonstrated entry point to the JNJ-54175446/JNJ-55308942 clinical scaffold. In the published continuous-flow synthesis, regiodivergent outcomes were obtained depending on the azide coupling partner: with 5-fluoro-2-azidopyrimidine (derived from this compound), the target tetrahydro scaffold was obtained in 45% yield with 91% regioselectivity after optimization, compared to 48% yield with only 58% regioselectivity for the alternative regioisomer-forming route [1]. The clinical candidate JNJ-54175446 achieved hP2X7 pIC₅₀ = 8.46 and rP2X7 pIC₅₀ = 8.81, while JNJ-55308942 (zanvipixant) achieved hP2X7 IC₅₀ = 10 nM, Ki = 7.1 nM; rP2X7 IC₅₀ = 15 nM, Ki = 2.9 nM .

P2X7 antagonist continuous-flow synthesis regioselective cycloaddition

CNS Bioavailability Traced to 5-Fluoropyrimidine Substituent: Class-Level Pharmacokinetic Differentiation

The 5-fluoropyrimidine cap is structurally embedded in JNJ-54175446 and JNJ-55308942, which achieved robust CNS partitioning and in vivo target engagement after oral dosing in preclinical species [1]. The clinical candidate JNJ-54175446 (containing the 5-fluoropyrimidine moiety) demonstrated brain-penetrant P2X7 occupancy at low oral doses (ED₅₀ = 0.06–0.07 mg/kg in rat for closely related 6-methyl analogs) [2]. This was enabled by the [¹⁸F]-labeled PET radioligand JNJ-64413739, which quantified P2X7 receptor occupancy in nonhuman primates [3]. Earlier unsubstituted pyrimidine analogs in the same series lacked sufficient CNS partitioning to warrant clinical advancement, providing class-level evidence that the 5-fluoro substitution is a critical determinant of CNS availability [1].

CNS penetration metabolic stability P2X7 PET tracer

Chemical Stability and Storage: Fully Unsaturated vs. Tetrahydro Core Compounds

The fully aromatic 1H-[1,2,3]triazolo[4,5-c]pyridine core of the target compound (CAS 2097603-70-6) is inherently resistant to oxidative degradation under ambient storage, unlike the reduced 4,5,6,7-tetrahydro analog (CAS 2097603-71-7) which contains an oxidizable secondary amine that requires inert atmosphere handling and is typically supplied as the hydrochloride salt . The molecular weight difference (230.20 for the aromatic core vs. 234.23 for the tetrahydro analog) reflects the two additional hydrogen atoms in the reduced form, which also introduce a chiral center (C4) that necessitates enantiomeric purity specifications exceeding 98% ee for GMP applications . The target compound's achiral, crystalline nature simplifies QC release testing and eliminates the risk of racemization during long-term storage.

oxidative stability long-term storage procurement specification

Patent Landscape: IP Protection of the 5-Fluoropyrimidine-Triazolopyridine Scaffold

The 1-(5-fluoropyrimidin-2-yl)-triazolo[4,5-c]pyridine motif is explicitly claimed in granted US patent US9464084B2 (Janssen Pharmaceutica NV), which covers P2X7 modulators of Formulas I, IIa, and IIb where the chemical group '-1-(5-fluoropyrimidin-2-yl)-6-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl' is listed as a claimed chemical group with 219 occurrences in the patent specification [1]. This motif is absent from earlier triazolopyridine kinase inhibitor patents (e.g., WO-2011063908-A1 for TTK/Mps-1; WO2010092041A1 for general kinase inhibition) which use unrelated aryl/heteroaryl substituents at N1 [2][3]. The 5-fluoropyrimidine cap thus defines a distinct IP space specifically associated with the CNS-penetrant P2X7 antagonist pharmacophore.

patent exclusivity freedom-to-operate P2X7 modulator IP

Procurement-Relevant Application Scenarios for 1-(5-Fluoropyrimidin-2-yl)-4-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine


GMP Intermediate for Clinical-Stage P2X7 Antagonist Manufacturing (JNJ-54175446 / Zanvipixant)

This compound serves as the penultimate intermediate in the GMP synthesis of JNJ-54175446 and JNJ-55308942 (zanvipixant), two clinical-stage P2X7 antagonists for treatment-resistant depression and mood disorders. Following the established continuous-flow protocol, the aromatic core undergoes selective reduction at the pyridine ring to yield the (4R)-methyl-5-fluoropyrimidinyl-tetrahydro-triazolopyridine scaffold, which is subsequently acylated to produce the active pharmaceutical ingredient [1]. The 91% regioselectivity achieved under optimized flow conditions ensures cost-effective production of the desired C4-(R) enantiomer for clinical supply chains [2].

Medicinal Chemistry SAR Exploration Around the 5-Fluoropyrimidine P2X7 Pharmacophore

Research groups investigating structure-activity relationships of CNS-penetrant P2X7 antagonists require this compound as the starting material for derivatization at the C5 carbonyl position (post-reduction) or for exploring alternative N1 heteroaryl replacements. The intellectual property landscape defined by US9464084B2 makes this the de facto standard intermediate for any follow-on program targeting the triazolo[4,5-c]pyridine P2X7 space [3]. The commercial availability of this compound at 98% purity from suppliers such as Leyan (Shanghai Haohong) enables rapid SAR exploration without committing internal resources to the challenging dipolar cycloaddition step .

PET Radioligand Precursor Development for P2X7 Neuroinflammation Imaging

The 5-fluoropyrimidine moiety in JNJ-54175446 was leveraged for development of the ¹⁸F-labeled PET radioligand JNJ-64413739, enabling non-invasive quantification of P2X7 receptor occupancy in nonhuman primates and potentially in human clinical trials [4]. The target compound's fully aromatic core provides a stable, well-characterized precursor for radiolabeling chemistry that avoids the handling complexities of the reduced tetrahydro intermediate. Procurement of this precursor is essential for translational imaging programs seeking to validate P2X7 target engagement in neuroinflammatory conditions.

Chemical Biology Tool Compound Synthesis for P2X7-Related Neuroinflammation Research

Academic and biotech laboratories investigating P2X7-mediated IL-1β release in microglia require structurally authenticated intermediates for synthesizing probe molecules. The target compound's well-defined crystal structure (MDL MFCD31556313) and commercial specification (98% purity, batch-specific QC) ensure reproducibility across independent laboratories, a critical factor when comparing pharmacological data across publications. The compound's achiral nature simplifies analytical characterization relative to the chiral tetrahydro analogs used in final probe synthesis .

Quote Request

Request a Quote for 1-(5-fluoropyrimidin-2-yl)-4-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.